2,2-Dichloroethyl(diphenyl)arsane
Description
2,2-Dichloroethyl(diphenyl)arsane is an organoarsenic compound characterized by a central arsenic atom bonded to two phenyl groups, one dichloroethyl group (Cl₂CH₂CH₂-), and a lone pair of electrons. The dichloroethyl and diphenyl substituents likely influence its reactivity, stability, and toxicity compared to simpler arsenic derivatives.
Properties
Molecular Formula |
C14H13AsCl2 |
|---|---|
Molecular Weight |
327.1 g/mol |
IUPAC Name |
2,2-dichloroethyl(diphenyl)arsane |
InChI |
InChI=1S/C14H13AsCl2/c16-14(17)11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
HBZFYWKDGARXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](CC(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethyl(diphenyl)arsane typically involves the reaction of diphenylarsine chloride with 2,2-dichloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2,2-Dichloroethyl(diphenyl)arsane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. The reaction is monitored closely to maintain consistent quality and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethyl(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The chlorine atoms in the 2,2-dichloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions include various arsenic-containing compounds, such as arsenic oxides, reduced arsenic species, and substituted derivatives of 2,2-Dichloroethyl(diphenyl)arsane.
Scientific Research Applications
2,2-Dichloroethyl(diphenyl)arsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,2-Dichloroethyl(diphenyl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating the precise mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Properties
The following table summarizes critical differences between 2,2-Dichloroethyl(diphenyl)arsane and related compounds:
Key Observations:
Substituent Effects: The dichloroethyl group in 2,2-Dichloroethyl(diphenyl)arsane introduces electron-withdrawing Cl atoms, increasing electrophilicity at the arsenic center compared to purely phenyl-substituted analogs like Adamsite. This could enhance reactivity in nucleophilic substitution reactions. Adamsite’s tricyclic phenarsazine structure confers stability and volatility, making it suitable for aerosolized dispersal .
Toxicity Profiles :
- Adamsite acts as a sternutatory (sneezing/vomiting) agent due to its interaction with mucous membranes . The dichloroethyl analog’s toxicity is undefined in the evidence, but chlorine and arsenic synergism may elevate risks of cellular apoptosis or DNA damage.
- The lead-arsenic hybrid compound (CAS 89901-39-3) introduces Pb toxicity (neurotoxicity) alongside arsenic, complicating its environmental and health impacts .
Applications: Adamsite has well-documented military use, whereas 2,2-Dichloroethyl(diphenyl)arsane may serve as a precursor for pesticides or ligands in catalysis, akin to other diarylarsines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
